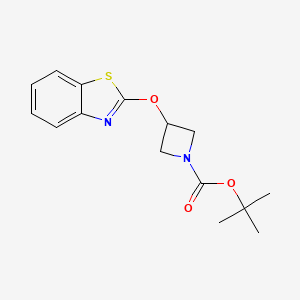

TERT-BUTYL 3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBOXYLATE

Description

TERT-BUTYL 3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBOXYLATE is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) substituted with a 1,3-benzothiazol-2-yloxy group. The tert-butyl carbamate (Boc) group at the 1-position of the azetidine ring acts as a protective group, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where azetidine and benzothiazole moieties are valued for their bioactivity and structural diversity.

Its synthesis typically involves nucleophilic substitution or coupling reactions between azetidine precursors and benzothiazole derivatives under controlled conditions .

Properties

IUPAC Name |

tert-butyl 3-(1,3-benzothiazol-2-yloxy)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-15(2,3)20-14(18)17-8-10(9-17)19-13-16-11-6-4-5-7-12(11)21-13/h4-7,10H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQDQBAWQWRBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of TERT-BUTYL 3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Benzothiazole Moiety: This step involves the synthesis of the benzothiazole ring, which can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.

Azetidine Ring Formation: The azetidine ring is synthesized through the cyclization of appropriate precursors, such as β-amino alcohols or β-haloamines.

Coupling of Benzothiazole and Azetidine: The final step involves the coupling of the benzothiazole moiety with the azetidine ring, typically through nucleophilic substitution or other suitable coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

TERT-BUTYL 3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzothiazole or azetidine rings.

Scientific Research Applications

TERT-BUTYL 3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBOXYLATE has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: The compound is used in studies to understand its biological activity, including its potential as an antimicrobial or anticancer agent.

Industrial Applications: It is also studied for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of TERT-BUTYL 3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The azetidine ring may contribute to the compound’s stability and binding affinity, enhancing its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare TERT-BUTYL 3-(1,3-BENZOTHIAZOL-2-YLOXY)AZETIDINE-1-CARBOXYLATE with structurally related azetidine derivatives, focusing on molecular properties, functional groups, and applications.

Structural and Functional Differences

- In contrast, the hydroxyethyl group in the compound from provides a polar, aliphatic side chain, favoring solubility in aqueous systems. The Boc-protected amino and hydroxymethyl groups in the compound from (CAS 1105662-61-0) enable dual functionality for further derivatization, such as peptide coupling or oxidation reactions.

Physicochemical Properties :

- The higher molecular weight of the target compound (~332.4 g/mol) compared to TERT-BUTYL 3-(2-HYDROXYETHYL)AZETIDINE-1-CARBOXYLATE (201.26 g/mol) reflects the bulkier benzothiazole substituent. This likely reduces aqueous solubility but increases lipophilicity, which is advantageous for blood-brain barrier penetration in drug candidates.

- Predicted boiling points and densities vary with substituent size and polarity. For example, the hydroxyethyl derivative has a lower predicted boiling point (287.4°C) than bulkier analogs.

Reactivity and Applications :

- The benzothiazole ring in the target compound may participate in Suzuki-Miyaura couplings or serve as a hydrogen-bond acceptor, making it valuable in kinase inhibitor synthesis.

- Hydroxyethyl and hydroxymethyl substituents (e.g., ) are often oxidized to aldehydes or carboxylic acids for further functionalization.

- Tosyloxy groups (e.g., ’s piperidine derivative) are excellent leaving groups, facilitating nucleophilic substitutions in cross-coupling reactions.

Research Findings

- A study on azetidine derivatives with benzothiazole moieties demonstrated enhanced inhibitory activity against carbonic anhydrase isoforms compared to aliphatic analogs, highlighting the pharmacological relevance of aromatic substituents .

- The hydroxyethyl-substituted azetidine () has been used as a monomer in polyurethane synthesis, leveraging its rigid azetidine ring to improve material thermal stability.

Biological Activity

Tert-butyl 3-(1,3-benzothiazol-2-yloxy)azetidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14N2O3S

- Molecular Weight : 258.31 g/mol

- IUPAC Name : this compound

The structure features a thiazole ring, which is known for its role in various biological systems. The compound's thiazole group enhances its interaction with biological targets, while the azetidine ring provides structural rigidity, crucial for effective binding with macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole moiety can form hydrogen bonds and engage in π-π stacking interactions, enhancing binding affinity to target sites. The azetidine ring contributes to maintaining the orientation necessary for effective interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of this compound against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential utility in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR) applicable to this compound:

- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their antibacterial and antifungal activities. The presence of electron-withdrawing groups enhanced their efficacy against resistant strains.

- Enzyme Inhibition Studies : Research focusing on enzyme inhibitors revealed that compounds with thiazole rings could effectively inhibit enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Synergistic Effects : In combination studies with existing antibiotics, this compound exhibited synergistic effects, enhancing overall antimicrobial efficacy against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.